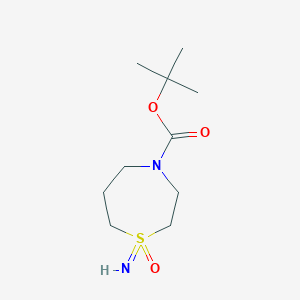

tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl compounds often involves multistep reactions starting from commercially available precursors. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from (S)- or (R)-2-aminopropan-1-ol . Similarly, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, demonstrating the versatility of tert-butyl compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex and is often characterized using techniques such as NMR and X-ray diffraction analysis. For instance, the structure of products from the reaction between racemic 1,2,4-butane triol and di-tert-butyltin oxide was elucidated using two-dimensional, multinuclear NMR and X-ray diffraction, revealing a five-membered cyclic 1,3,2 dioxastannolane-like pattern .

Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions. The synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester involved the condensation of a tert-butyl compound with DM in alkali conditions . N-tert-butanesulfinyl imines, another tert-butyl derivative, are versatile intermediates for the asymmetric synthesis of amines, demonstrating the reactivity of the tert-butyl group in facilitating nucleophilic additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For example, the radical oxidation of amides with hypervalent tert-butylperoxyiodanes leads to the formation of imides or tert-butylperoxyamide acetals, indicating the oxidative properties of tert-butyl derivatives . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, showcases the importance of tert-butyl compounds in pharmaceutical applications .

Scientific Research Applications

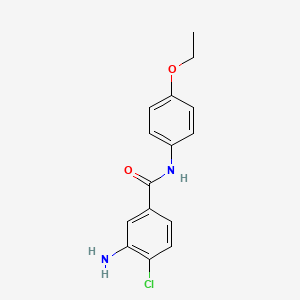

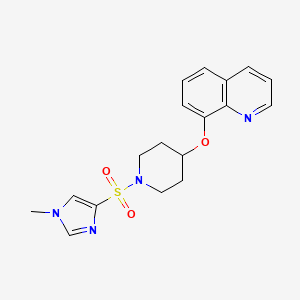

1. Asymmetric Synthesis of Isothiazolidine Derivatives

The imino ene reaction of enantiopure N-Sulfinylimino esters, such as tert-butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide, has been shown to be a pathway for the asymmetric synthesis of 1-oxo-1 λ4-isothiazolidine-3-carboxylates. This reaction results in a novel rearrangement providing these compounds as major products, which are then established by X-Ray crystallography and conversion into α-amino acids prepared independently via sulfinimine-mediated asymmetric Strecker synthesis (Davis et al., 2002).

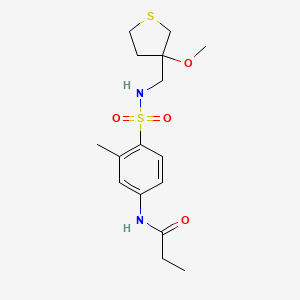

2. Intermediate for Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, which can be derived from compounds like this compound, serve as highly versatile intermediates for the asymmetric synthesis of amines. They are prepared in high yields and activate the imines for the addition of various nucleophiles, besides serving as a powerful chiral directing group. This methodology enables the efficient synthesis of a wide range of highly enantioenriched amines (Ellman, Owens & Tang, 2002).

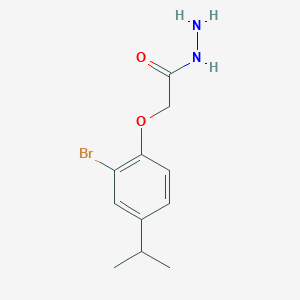

3. Catalyst for Selective Oxidation Reactions

This compound, when used as a catalyst in the presence of copper(I) chloride, facilitates the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process converts these alcohols into the corresponding α,β-unsaturated carbonyl compounds efficiently without affecting non-allylic alcohols (Shen et al., 2012).

properties

IUPAC Name |

tert-butyl 1-imino-1-oxo-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-5-4-7-16(11,14)8-6-12/h11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFFOJIDNCDHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCS(=N)(=O)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)

![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2538129.png)

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2538136.png)